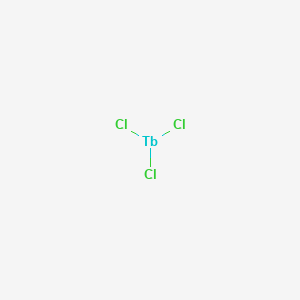

Terbium chloride

Description

Propriétés

IUPAC Name |

trichloroterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFISHBQNVWAVFU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13798-24-8 (hexahydrate) | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064926 | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloride hexahydrate: Deliquescent crystals that are very soluble in water; [Merck Index] | |

| Record name | Terbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10042-88-3 | |

| Record name | Terbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium (III) chloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Terbium Chloride from Terbium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing terbium chloride (TbCl₃) from terbium oxide (Tb₄O₇ or Tb₂O₃), a critical process for applications ranging from phosphors and lasers to catalysts and advanced materials in drug development. This document details the experimental protocols for producing both hydrated and anhydrous forms of this compound, presents quantitative data in structured tables, and illustrates the reaction pathways and experimental workflows using detailed diagrams.

Introduction

This compound is a key precursor in the production of terbium metal and various terbium compounds. Its synthesis from the more readily available terbium oxide is a fundamental step in the purification and processing of terbium for high-purity applications. The choice of synthesis method is largely dictated by the desired hydration state of the final product. The reaction of terbium oxide with hydrochloric acid typically yields this compound hexahydrate (TbCl₃·6H₂O), while the ammonium chloride route is employed for the production of anhydrous this compound (TbCl₃).

Synthesis of this compound Hexahydrate (TbCl₃·6H₂O)

The most direct method for producing this compound hexahydrate involves the reaction of terbium(III) oxide (Tb₂O₃) with hydrochloric acid (HCl).

Chemical Reaction: Tb₂O₃ + 6HCl → 2TbCl₃ + 3H₂O[1]

Experimental Protocol

While specific laboratory-scale protocols with detailed quantitative data are not extensively available in the public domain, the general procedure involves the following steps:

-

Dissolution: Terbium(III) oxide is slowly added to a stirred solution of concentrated hydrochloric acid. The reaction is exothermic, and cooling may be required to control the reaction rate. For the more common starting material, terbium(III,IV) oxide (Tb₄O₇), the dissolution in hydrochloric acid is a slow process. At room temperature, complete dissolution can take up to a month, while heating in a water bath can reduce this time to approximately one week.[2]

-

Neutralization and Filtration: The resulting solution is typically heated to ensure complete reaction and to remove any unreacted oxide. The pH of the solution is then carefully adjusted, and the solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtered solution is then concentrated by evaporation to induce crystallization of this compound hexahydrate. The crystals are subsequently collected by filtration.

-

Drying: The collected crystals are washed with a small amount of cold water and then dried in a desiccator over a suitable drying agent.

Quantitative Data

Synthesis of Anhydrous this compound (TbCl₃) via the Ammonium Chloride Route

The production of anhydrous this compound is crucial for applications requiring water-free conditions, such as in the synthesis of organometallic compounds and in molten salt electrolysis for the production of terbium metal. The ammonium chloride route is the most common method for preparing anhydrous rare earth chlorides. This process involves two main stages starting from terbium(III,IV) oxide (Tb₄O₇).

Chemical Reactions:

-

Formation of the Intermediate Salt: Tb₄O₇ + 22NH₄Cl → 4(NH₄)₂TbCl₅ + 7H₂O + 14NH₃[2]

-

Thermal Decomposition: (NH₄)₂TbCl₅ → TbCl₃ + 2HCl + 2NH₃[2]

Experimental Protocol

The following is a generalized experimental protocol for the ammonium chloride route:

-

Mixing of Reactants: Terbium(III,IV) oxide (Tb₄O₇) is thoroughly mixed with an excess of ammonium chloride (NH₄Cl).

-

First Stage Heating (Intermediate Formation): The mixture is heated in a furnace. The temperature is gradually increased to facilitate the reaction between the oxide and ammonium chloride, leading to the formation of the ammonium chloroterbate complex, (NH₄)₂TbCl₅.

-

Second Stage Heating (Decomposition): The temperature is further increased to 350-400°C under a vacuum.[2] During this stage, the intermediate salt decomposes to yield anhydrous this compound, while hydrogen chloride and ammonia are removed as gaseous byproducts. A continuous vacuum is essential to drive the reaction to completion and remove the volatile byproducts.

-

Cooling and Handling: After the decomposition is complete, the furnace is cooled down under vacuum or an inert atmosphere to prevent the rehydration of the highly hygroscopic anhydrous this compound. The final product should be handled in a glovebox or a dry atmosphere.

Quantitative Data

Precise, comparative quantitative data for the ammonium chloride route is not extensively detailed in the available literature. The table below summarizes the key reaction parameters mentioned.

| Parameter | Value | Reference |

| Starting Material | Terbium(III,IV) oxide (Tb₄O₇) | [2] |

| Reagent | Ammonium Chloride (NH₄Cl) | [2] |

| Intermediate | Ammonium chloroterbate ((NH₄)₂TbCl₅) | [2] |

| Decomposition Temperature | 350-400 °C | [2] |

| Atmosphere | Vacuum | [2] |

| Final Product | Anhydrous this compound (TbCl₃) | [2] |

Visualizing the Synthesis Pathways

To better understand the logical flow of the synthesis processes, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound Hexahydrate.

Caption: Anhydrous this compound Synthesis via Ammonium Chloride Route.

Purification of this compound

For applications requiring high-purity this compound, such as in the pharmaceutical and electronics industries, further purification steps may be necessary. Common purification techniques include:

-

Recrystallization: This is a standard method for purifying solid compounds. This compound hexahydrate can be dissolved in a suitable solvent (e.g., water) and then recrystallized by cooling the solution or by evaporating the solvent.

-

Solvent Extraction: This technique is used to separate terbium from other rare earth elements and impurities. It involves the use of an organic solvent containing a specific extractant that selectively complexes with the terbium ions.

-

Ion Exchange Chromatography: This is a powerful technique for achieving very high purity levels. It separates ions based on their affinity for an ion exchange resin.

Conclusion

The synthesis of this compound from terbium oxide is a well-established process with two primary routes depending on the desired hydration state of the final product. The reaction with hydrochloric acid provides a straightforward method for producing this compound hexahydrate, while the ammonium chloride route is the preferred method for obtaining the anhydrous form. While the fundamental chemical principles are clear, there is a need for more detailed, publicly available experimental data to allow for precise control and optimization of these synthesis processes. The choice of the appropriate synthesis and purification methods will ultimately depend on the specific purity requirements and the intended application of the this compound.

References

Unraveling the Crystalline Architecture of Terbium Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and space group of terbium chloride, a compound of significant interest in materials science, particularly for its role in phosphors and specialty lasers. This document, intended for researchers, scientists, and professionals in drug development, details the crystallographic parameters of both its anhydrous (TbCl₃) and hexahydrated (TbCl₃·6H₂O) forms, supported by experimental data and methodologies.

Crystal Structure of Anhydrous Terbium(III) Chloride (TbCl₃)

Anhydrous terbium(III) chloride is known to exhibit polymorphism, crystallizing in at least two distinct structures under different conditions. The two primary polymorphs are the orthorhombic PuBr₃-type and the hexagonal UCl₃-type structures.

Orthorhombic (PuBr₃-type) Structure

One of the observed crystal structures for anhydrous TbCl₃ is orthorhombic, belonging to the Plutonium(III) Bromide (PuBr₃) structure type.[1] This structure is characterized by the space group Cmcm (No. 63). In this configuration, each terbium atom is coordinated to eight chloride ions in a bicapped trigonal prismatic geometry.

Hexagonal (UCl₃-type) Structure

Anhydrous TbCl₃ can also adopt a hexagonal crystal structure, which is isostructural with Uranium(III) Chloride (UCl₃).[1] This form is defined by the space group P6₃/m (No. 176). The terbium atom in this arrangement has a coordination number of nine, forming a tricapped trigonal prismatic geometry.[1]

Crystal Structure of Terbium(III) Chloride Hexahydrate ([TbCl₂(H₂O)₆]Cl)

The hydrated form of this compound, terbium(III) chloride hexahydrate, is a common and stable crystalline solid. Its crystal structure is well-characterized and is consistent with other heavy lanthanide chloride hexahydrates. The compound crystallizes in a monoclinic system with the space group P2/c. The structural formula is more accurately represented as [TbCl₂(H₂O)₆]Cl, indicating that two chloride ions and six water molecules are directly coordinated to the terbium ion, forming a cationic complex, with the remaining chloride ion acting as a counter-ion.

Data Presentation

The crystallographic data for the different forms of this compound are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data for Anhydrous Terbium(III) Chloride (TbCl₃)

| Property | Orthorhombic (PuBr₃-type) | Hexagonal (UCl₃-type) |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Cmcm (No. 63) | P6₃/m (No. 176) |

| Lattice Constant (a) | 3.86 Å | 7.38 Å |

| Lattice Constant (b) | 11.71 Å | 7.38 Å |

| Lattice Constant (c) | 8.48 Å | 4.06 Å |

| Lattice Angle (α) | 90° | 90° |

| Lattice Angle (β) | 90° | 90° |

| Lattice Angle (γ) | 90° | 120° |

Table 2: Crystallographic Data for Terbium(III) Chloride Hexahydrate ([TbCl₂(H₂O)₆]Cl)

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Structural Formula | [TbCl₂(H₂O)₆]Cl |

Experimental Protocols

The determination of the crystal structures of this compound and its hydrate is primarily achieved through X-ray diffraction (XRD) techniques, including single-crystal XRD and powder XRD.

General Methodology for Crystal Structure Determination

Crystal Growth: Single crystals of anhydrous this compound can be grown from a melt or by vapor phase transport methods. For this compound hexahydrate, single crystals are typically obtained by slow evaporation of a saturated aqueous solution of this compound.

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which allows for a more precise determination of their positions. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Logical Relationships

The relationship between the anhydrous and hydrated forms of this compound, as well as the polymorphic nature of the anhydrous form, can be visualized as follows:

References

Luminescent Properties of Terbium Chloride Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium (III) chloride hexahydrate (TbCl₃·6H₂O) is a hydrated inorganic salt distinguished by its notable luminescent properties. As a member of the lanthanide series, the terbium (III) ion (Tb³⁺) exhibits a characteristic bright green emission upon excitation, a feature that has led to its application in diverse fields ranging from materials science to biomedical research.[1][2] This technical guide provides a comprehensive overview of the core luminescent properties of terbium chloride hexahydrate, details experimental protocols for its characterization, and explores its emerging applications in drug development.

Core Luminescent Properties

The luminescence of the Tb³⁺ ion arises from 4f-4f electronic transitions. Due to the shielding of the 4f orbitals by the outer 5s and 5p electrons, these transitions result in sharp, line-like emission spectra that are relatively insensitive to the ion's environment.[3] The primary emission of Tb³⁺ is a vibrant green light, making it a valuable component in phosphors for lighting and displays.[2][4]

Quantitative Luminescent Data

The following table summarizes the key quantitative luminescent properties of solid this compound hexahydrate. It is important to note that the quantum yield and luminescence lifetime of lanthanide ions are highly sensitive to their coordination environment, particularly the presence of quenchers like water molecules. While this compound hexahydrate is a crystalline solid, the coordinated water molecules can still influence its luminescent efficiency.

| Property | Value |

| Excitation Wavelengths | The excitation spectrum of solid TbCl₃·6H₂O shows a broad band around 220 nm.[1] |

| Emission Wavelengths | The emission spectrum is characterized by several sharp peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. The most prominent peaks are at approximately 489 nm (⁵D₄ → ⁷F₆) and 545 nm (⁵D₄ → ⁷F₅), with the 545 nm emission being the most intense, resulting in the characteristic green luminescence.[1] |

| Luminescence Quantum Yield | Specific quantitative data for the absolute photoluminescence quantum yield of solid this compound hexahydrate is not readily available in the reviewed literature. The quantum yield of lanthanide salts is often low due to quenching by high-frequency vibrations of coordinated water molecules. |

| Luminescence Lifetime | The luminescence lifetime of solid this compound hexahydrate is also not explicitly quantified in the available literature. However, terbium(III) complexes are known to have lifetimes in the millisecond range.[5] |

Experimental Protocols

Characterizing the luminescent properties of solid this compound hexahydrate requires careful sample preparation and precise spectroscopic measurements.

Sample Preparation for Solid-State Luminescence Spectroscopy

-

Material Purity: Start with high-purity this compound hexahydrate (≥99.9%). Impurities can act as quenchers and interfere with the measurements.

-

Grinding: Gently grind the crystalline powder using an agate mortar and pestle to ensure a fine, homogeneous powder. This minimizes scattering effects and ensures uniform illumination.

-

Sample Holder: Use a specialized solid-sample holder for front-face fluorescence measurements. The powder should be packed tightly and evenly into the sample well to create a flat, smooth surface.

-

Drying: While the compound is a hexahydrate, ensure that there is no excess adsorbed water by storing the sample in a desiccator prior to measurement. The presence of unbound water can significantly quench the luminescence.

Measurement of Luminescence Spectra and Lifetime

Instrumentation:

-

Spectrofluorometer: A spectrofluorometer equipped with a solid-sample holder is required. The instrument should have a high-intensity xenon lamp or a tunable laser as the excitation source and a sensitive detector, such as a photomultiplier tube (PMT).

-

Time-Resolved Spectroscopy: For lifetime measurements, a system capable of time-resolved photoluminescence (TRPL) is necessary. This typically involves a pulsed excitation source (e.g., a nitrogen laser or a pulsed xenon lamp) and a time-correlated single-photon counting (TCSPC) system or a multichannel analyzer with time-gating capabilities.

Procedure:

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of the most intense emission peak (545 nm for Tb³⁺).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 200-400 nm) to record the excitation spectrum. This will identify the wavelengths at which the sample absorbs light most efficiently to produce luminescence.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum (around 220 nm).

-

Scan the emission monochromator over a range of wavelengths (e.g., 400-700 nm) to record the emission spectrum. This will reveal the characteristic emission peaks of the Tb³⁺ ion.

-

-

Luminescence Lifetime Measurement:

-

Excite the sample with a short pulse of light at the optimal excitation wavelength.

-

Record the decay of the luminescence intensity at the 545 nm emission peak over time.

-

Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). For solid samples, the decay may be multi-exponential, indicating different environments for the Tb³⁺ ions.

-

Applications in Drug Development

The unique luminescent properties of terbium compounds, derived from this compound, are being explored for innovative applications in drug development, particularly in the areas of drug delivery and theranostics.[1][6]

Terbium-Based Drug Delivery Systems

This compound hexahydrate can serve as a precursor for the synthesis of nanostructured materials for drug delivery.[7] One promising approach involves the formation of layered terbium hydroxides (LTbH).[3][7][8]

-

Mechanism: In this system, drug molecules can be intercalated between the layers of the terbium hydroxide. The release of the drug can be triggered by changes in the physiological environment, such as pH.[3][7]

-

Monitoring Drug Release: A key advantage of using a luminescent carrier is the ability to monitor drug release. As the drug is released from the layered hydroxide, the coordination environment of the Tb³⁺ ions changes, leading to a corresponding change in the luminescence intensity or lifetime. This allows for real-time, non-invasive tracking of drug release kinetics.[3][7]

Theranostic Applications

Theranostics combines therapeutic and diagnostic capabilities in a single agent. Terbium-based nanoparticles, synthesized from precursors like this compound, are emerging as potential theranostic agents.[1][6] The luminescence of terbium can be used for bioimaging to track the location and accumulation of the nanoparticles in the body, while the nanoparticles themselves can be loaded with a therapeutic agent.[6] Furthermore, specific isotopes of terbium have applications in nuclear medicine for both imaging (SPECT and PET) and targeted radiotherapy.[8]

Mandatory Visualizations

Energy Level Diagram for Terbium(III) Luminescence

Caption: Energy transfer mechanism in a terbium(III) complex.

Experimental Workflow for Luminescence Spectroscopy

Caption: Workflow for characterizing luminescent properties.

Logical Relationship in Terbium-Based Drug Delivery

Caption: Drug delivery and monitoring using layered terbium hydroxide.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Terbium(III) chloride hexahydrate - [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Potential Biomedical Applications of Terbium-Based Nanoparticles (TbNPs): A Review on Recent Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Terbium Chloride: A Technical Guide for Researchers

An In-depth Examination of Terbium Chloride's Solubility in Aqueous and Organic Media

Introduction

Terbium (III) chloride (TbCl₃), a salt of the rare earth element terbium, is a compound of significant interest in various scientific and industrial fields, including as a precursor for terbium-doped materials used in phosphors, lasers, and other advanced technologies. A thorough understanding of its solubility characteristics in different solvent systems is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of both anhydrous and hydrated forms of this compound in water and a range of organic solvents, compiled from available scientific literature. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Solubility in Aqueous Solutions

This compound is well-documented as being highly soluble in water. The dissolution of this compound in water is an exothermic process, and the resulting aqueous solutions are conductive due to the dissociation of the salt into terbium (Tb³⁺) and chloride (Cl⁻) ions. While qualitative descriptions of its high solubility are abundant, precise quantitative data across a range of temperatures can be elusive in readily accessible literature. For the purpose of this guide, it is important to note that this compound typically exists as a hexahydrate (TbCl₃·6H₂O), which is also very soluble in water.[1][2][3][4][5][6]

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility (g TbCl₃ / 100 g H₂O) |

| Data Not Available | Data Not Available |

Note: Despite extensive research, specific quantitative data for the solubility of this compound in water at various temperatures was not found in the publicly available literature. It is generally reported as "soluble" or "very soluble".[1][2][3][4][5][6]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is more varied and depends significantly on the polarity and coordinating ability of the solvent. Generally, lanthanide chlorides exhibit better solubility in polar, coordinating solvents.

Table 2: Quantitative Solubility of Anhydrous this compound (TbCl₃) in Various Organic Solvents at Room Temperature (~25 °C)

| Solvent | Chemical Formula | Solubility (g TbCl₃ / 100 g Solvent) | Molar Solubility (mol/kg) |

| 1-Ethoxy-2-methoxyethane | C₅H₁₂O₂ | 0.6 | 0.023 |

| 1,4-Dioxane | C₄H₈O₂ | 0.3 | 0.011 |

| 2-Methoxyethanol | C₃H₈O₂ | 3.8 | 0.15 |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 11.9 | 0.509 |

| 1,2-Diethoxyethane | C₆H₁₄O₂ | 0.22 | 0.0083 |

Data compiled from the IUPAC-NIST Solubility Data Series.[7]

Table 3: Quantitative Solubility of this compound Hexahydrate (TbCl₃·6H₂O) in 96.8% (w/w) Ethanol

| Temperature (°C) | Mean Solubility (g TbCl₃·6H₂O / 100 g Solvent) |

| 20 | 30.13 |

| 30 | 30.08 |

| 40 | 30.27 |

| 50 | 30.83 |

| 60 | 32.80 |

Data compiled from the IUPAC-NIST Solubility Data Series. The original source notes that it is not definitively stated whether the ethanol percentage is by mass or volume.[7] It is also important to note that the solid phase in equilibrium with the solution was identified as the hexahydrate.[7]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The two most common and reliable methods are the isothermal (or shake-flask) method and the polythermal method.

Isothermal (Shake-Flask) Method

The isothermal method is considered the "gold standard" for determining equilibrium solubility. It involves equilibrating a suspension of the solute in the solvent at a constant temperature for a sufficient period to reach saturation.

Detailed Methodology:

-

Sample Preparation: An excess amount of the solid this compound (either anhydrous or hydrated) is added to a known volume or mass of the solvent in a sealed, thermostatically controlled vessel (e.g., a flask or vial). The use of a significant excess of the solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vessel is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for an extended period. The time required to reach equilibrium can vary depending on the substance and solvent but is often in the range of 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid phase is allowed to settle. The saturated solution is then carefully separated from the undissolved solid. This is typically achieved by filtration through a membrane filter (with a pore size small enough to retain the solid particles) or by centrifugation followed by careful decantation of the supernatant. It is critical that this step is also performed at the equilibration temperature to prevent any change in solubility.

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique. For lanthanide salts like this compound, common analytical methods include:

-

Complexometric Titration: Titration with a standard solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) using a suitable indicator (e.g., Xylenol Orange) is a classic and reliable method for determining the concentration of the metal ion.[7]

-

Gravimetric Analysis: The terbium can be precipitated from the solution as an insoluble compound (e.g., terbium oxalate or hydroxide), which is then filtered, dried, and weighed.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive and accurate instrumental methods for determining the concentration of elements.

-

-

Solid Phase Analysis: The remaining solid phase should be analyzed (e.g., by X-ray diffraction) to confirm its chemical identity and crystalline form (e.g., anhydrous vs. hydrated).[7]

Polythermal Method

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.

Detailed Methodology:

-

Sample Preparation: A series of samples are prepared with known concentrations of this compound in the solvent.

-

Heating and Dissolution: Each sample is slowly heated while being stirred until all the solid material has dissolved, creating a clear, unsaturated solution.

-

Cooling and Observation: The solution is then slowly cooled at a controlled rate. The temperature at which the first crystals appear (the saturation temperature) is carefully recorded. The appearance of crystals can be detected visually or by using instrumental methods that can detect changes in turbidity or light transmission.

-

Data Analysis: By repeating this process for several different concentrations, a solubility curve (solubility versus temperature) can be constructed.

Visualizing Experimental Workflows

To aid in the understanding of the experimental protocols, the following diagrams illustrate the logical flow of the isothermal and polythermal solubility determination methods.

References

- 1. Terbium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. aemree.com [aemree.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | Cl3Tb | CID 61458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, anhydrous - ProChem, Inc. [prochemonline.com]

- 7. srdata.nist.gov [srdata.nist.gov]

A Technical Guide to Terbium Chloride: Anhydrous vs. Hexahydrate Forms for Researchers

For Immediate Release

This technical guide provides a comprehensive comparison of the anhydrous and hexahydrate forms of terbium (III) chloride, offering researchers, scientists, and drug development professionals a detailed overview of their properties, experimental applications, and handling considerations. This document is intended to serve as a practical resource for selecting the appropriate form of terbium chloride for specific research and development applications, particularly in the realms of fluorescence-based assays and materials science.

Core Properties: Anhydrous vs. Hexahydrate

The primary distinction between the two forms of this compound lies in the presence of water of crystallization. This difference significantly influences their physical properties, stability, and handling requirements. The anhydrous form is highly hygroscopic and will readily absorb atmospheric moisture to form the hexahydrate.[1] Conversely, the hexahydrate is more stable under ambient conditions but requires dehydration for applications sensitive to water.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound anhydrous and hexahydrate are summarized in the table below for direct comparison.

| Property | This compound Anhydrous | This compound Hexahydrate |

| Chemical Formula | TbCl₃ | TbCl₃·6H₂O |

| Molecular Weight | 265.28 g/mol [3] | 373.38 g/mol [4][5] |

| CAS Number | 10042-88-3[3] | 13798-24-8[1][4] |

| Appearance | White to off-white powder[3][6] | White or colorless crystalline powder/chunks[4][5] |

| Density | 4.35 g/cm³ at 25 °C[3] | 4.35 g/cm³[5][7] |

| Melting Point | 588 °C[3] | ~145-180 °C (decomposes)[4][7] |

| Solubility in Water | Soluble[3][8] | Very soluble[2][8] |

| Hygroscopicity | Highly hygroscopic[1] | Slightly hygroscopic[1] |

Synthesis and Handling

Synthesis of this compound Hexahydrate (TbCl₃·6H₂O): The hexahydrate form is typically prepared by dissolving terbium (III) oxide in hydrochloric acid.[6] The resulting solution is then evaporated and cooled to allow for the crystallization of TbCl₃·6H₂O.[9]

Synthesis of this compound Anhydrous (TbCl₃): Obtaining the anhydrous form is more complex due to the tendency of the hexahydrate to form oxychlorides upon simple heating. Two common laboratory methods are:

-

Ammonium Chloride Route: Heating the hexahydrate with an excess of ammonium chloride under a stream of inert gas. The ammonium chloride helps to suppress the formation of terbium oxychloride.[10]

-

Thionyl Chloride Dehydration: Refluxing the hexahydrate in thionyl chloride (SOCl₂) is an effective method for dehydration, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[10]

Handling and Storage:

-

Anhydrous TbCl₃: Must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox) to prevent absorption of moisture.[3]

-

Hexahydrate TbCl₃·6H₂O: While more stable, it should still be stored in a tightly sealed container in a cool, dry place to prevent efflorescence or deliquescence.[1]

Experimental Protocols and Applications

This compound's unique fluorescent properties, particularly the long-lived, sharp emission peaks of the Tb³⁺ ion when complexed with certain ligands, make it a valuable tool in various bioassays.

Detection of Bacterial Endospores

A widely used application of this compound is in the highly sensitive detection of bacterial endospores. This method leverages the formation of a highly luminescent complex between Tb³⁺ and dipicolinic acid (DPA), a molecule found in high concentrations within bacterial spores.[11][12]

-

Reagent Preparation: Prepare a stock solution of this compound (hexahydrate is suitable) in deionized water (e.g., 10 mM). Prepare a working solution by diluting the stock to the desired final concentration (e.g., 10-200 µM) in an appropriate buffer, such as 1 M sodium acetate, pH 5.6.[13][14]

-

Sample Treatment: Add the this compound working solution to the aqueous sample suspected of containing endospores. If DPA release is required from dormant spores, a germination agent (e.g., 1 mM L-alanine) or a physical disruption method (e.g., autoclaving) can be employed.[12][13]

-

Incubation & Filtration: Allow the reaction to proceed for a sufficient time (typically minutes). Following incubation, filter the suspension through a 0.22 µm syringe filter to remove bacterial cells, residual spores, and other particulates.[11] The soluble [Tb(DPA)₃]³⁻ complex will pass through into the filtrate.[11]

-

Fluorometric Analysis: Transfer the filtrate to a quartz cuvette or a suitable microplate. Measure the fluorescence using a spectrofluorometer. Set the excitation wavelength to approximately 270-280 nm and measure the characteristic terbium emission at approximately 545 nm.[15]

-

Quantification: Correlate the measured fluorescence intensity to spore concentration by using a standard curve prepared with known concentrations of DPA or a calibrated spore suspension.

Membrane Fusion Assay

Another key application is in monitoring the fusion of lipid vesicles, a fundamental process in cell biology and drug delivery. The assay is based on the mixing of the aqueous contents of two separate vesicle populations, one containing TbCl₃ and the other containing DPA.

-

Vesicle Preparation: Prepare two separate populations of lipid vesicles (e.g., by sonication or extrusion).

-

Purification: Remove unencapsulated TbCl₃ and DPA from their respective vesicle preparations, typically by size exclusion chromatography (e.g., using a Sephadex column).

-

Assay Setup: In a fluorometer cuvette, combine the two vesicle populations. The external medium should contain a chelator like EDTA to prevent any signal from leaked components.[16]

-

Initiation of Fusion: Induce vesicle fusion using a fusogen (e.g., Ca²⁺ ions for phosphatidylserine vesicles, or polyethylene glycol (PEG)).[16][17]

-

Data Acquisition: Monitor the increase in fluorescence intensity over time at an emission wavelength of ~545 nm, with excitation at ~276 nm.[15][18] The rate of fluorescence increase is proportional to the rate of membrane fusion and content mixing.

Conclusion

This compound, in both its anhydrous and hexahydrate forms, is a versatile and powerful reagent for researchers. The choice between the two is dictated by the specific requirements of the application, particularly sensitivity to water. The anhydrous form is essential for non-aqueous synthesis and materials science applications where water can interfere with reactions, while the more user-friendly hexahydrate is well-suited for the aqueous-based fluorescence assays detailed in this guide. Proper understanding of their properties and handling is crucial for obtaining reliable and reproducible experimental results.

References

- 1. This compound Hexahydrate CAS NO: 13798-24-8 Molecular Formula: TbCl3·6(H2O) [unmdc.com]

- 2. zegmetal.com [zegmetal.com]

- 3. 10042-88-3 CAS MSDS (Terbium(III) chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Terbium(III)chloride hexahydrate | Terbium(III) Chloride Hexahydrate | Cl3Tb6H2O - Ereztech [ereztech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Terbium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. heegermaterials.com [heegermaterials.com]

- 8. This compound | Cl3Tb | CID 61458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Detection of bacterial endospores in soil by terbium fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. Dipicolinic acid (DPA) assay revisited and appraised for spore detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotium.com [biotium.com]

- 16. Studies on the mechanism of membrane fusion: kinetics of calcium ion induced fusion of phosphatidylserine vesicles followed by a new assay for mixing of aqueous vesicle contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Assay to Detect Fusion Pore Formation: Implication for Fusion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thomassci.com [thomassci.com]

A Technical Guide to the Physical and Chemical Properties of Terbium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium(III) chloride (TbCl₃), a member of the lanthanide series, is a compound of significant interest in various scientific and technological fields. Its unique luminescent properties, in particular, have made it an invaluable tool in biological research, serving as a fluorescent probe to study the structure and function of biomolecules. This technical guide provides a comprehensive overview of the physical and chemical properties of both anhydrous and hydrated forms of terbium(III) chloride, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows and applications.

Physical and Chemical Properties

Terbium(III) chloride is a white, hygroscopic solid that exists in both anhydrous (TbCl₃) and, more commonly, hexahydrated (TbCl₃·6H₂O) forms.[1] The properties of both are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Terbium(III) Chloride

| Property | Anhydrous (TbCl₃) | Hexahydrate (TbCl₃·6H₂O) |

| Molecular Weight | 265.28 g/mol [2] | 373.38 g/mol [3] |

| Appearance | White to off-white powder or crystalline solid[4] | White crystalline powder or chunks[3] |

| Melting Point | 588 °C[2] | Data not available (decomposes upon heating) |

| Boiling Point | 180-200 °C (in HCl gas atmosphere)[5] | Data not available |

| Density | 4.35 g/cm³[2] | 4.35 g/cm³[6] |

| Solubility | Soluble in water and ethanol[2][5] | Readily soluble in water and alcohol[6] |

Table 2: Crystallographic and Structural Properties of Anhydrous Terbium(III) Chloride

| Property | Value |

| Crystal System | Orthorhombic (Plutonium(III) bromide type)[5] |

| Space Group | Cmcm (No. 63)[5] |

| Coordination Geometry | Tricapped trigonal prismatic (nine-coordinate)[5] |

Experimental Protocols

Synthesis of Terbium(III) Chloride Hexahydrate (TbCl₃·6H₂O)

This protocol describes the synthesis of terbium(III) chloride hexahydrate from terbium(III) oxide.

Materials:

-

Terbium(III) oxide (Tb₄O₇ or Tb₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Evaporating dish

-

Desiccator with a drying agent (e.g., anhydrous CaCl₂)

Procedure:

-

Carefully weigh a desired amount of terbium(III) oxide and place it in a beaker.

-

Under constant stirring, slowly add a stoichiometric excess of concentrated hydrochloric acid to the beaker. The reaction is exothermic and will produce heat. The reaction equation is: Tb₂O₃ + 6 HCl → 2 TbCl₃ + 3 H₂O.[5]

-

Gently heat the mixture on a heating plate to ensure the complete dissolution of the oxide. The solution should become clear.

-

Transfer the resulting terbium(III) chloride solution to an evaporating dish.

-

Heat the solution gently to evaporate the excess water and concentrate the solution. Avoid boiling to prevent the formation of terbium oxychloride.

-

Allow the concentrated solution to cool slowly to room temperature. White crystals of terbium(III) chloride hexahydrate will start to form.

-

For further purification, the crystals can be recrystallized by dissolving them in a minimum amount of hot deionized water and allowing them to cool slowly.[7][8][9]

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent to remove surface moisture.[2]

Synthesis of Anhydrous Terbium(III) Chloride (TbCl₃)

This protocol outlines the dehydration of terbium(III) chloride hexahydrate to its anhydrous form. This process must be carried out carefully to avoid the formation of terbium oxychloride (TbOCl).

Materials:

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Porcelain boat

-

Tube furnace

-

Inert gas supply (e.g., argon or nitrogen)

-

Schlenk line or glovebox

Procedure:

-

Thoroughly mix the terbium(III) chloride hexahydrate with an excess of ammonium chloride in a mortar and pestle. The ammonium chloride helps to suppress the formation of oxychlorides.[10]

-

Place the mixture in a porcelain boat and insert it into a tube furnace.

-

Heat the furnace gradually under a flow of inert gas. A common procedure involves a multi-step heating process:

-

Heat to 100-150 °C for several hours to remove the bulk of the water.

-

Slowly increase the temperature to around 400 °C to sublime the ammonium chloride and remove the remaining water.

-

-

Maintain the final temperature until all the ammonium chloride has sublimed and a fine white powder of anhydrous terbium(III) chloride remains.

-

Cool the furnace to room temperature under the inert gas flow.

-

Handle and store the resulting anhydrous terbium(III) chloride in a glovebox or under an inert atmosphere due to its hygroscopic nature.[4]

Characterization of Terbium(III) Chloride

The identity and purity of the synthesized terbium(III) chloride can be confirmed using various analytical techniques.

-

Powder X-ray Diffraction (PXRD): This technique is used to determine the crystalline phase and structure of the material. The obtained diffraction pattern can be compared with standard reference patterns for TbCl₃ or its hydrate to confirm the identity and assess the crystallinity of the sample.[6][11][12]

-

Luminescence Spectroscopy: The characteristic green luminescence of the Tb³⁺ ion upon excitation with UV light is a key identifying feature. The emission spectrum should show sharp peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions, with the most intense peak typically around 545 nm.[13][14][15]

-

Energy-Dispersive X-ray Spectroscopy (EDS or EDX): This technique can be used to confirm the elemental composition of the sample, verifying the presence of terbium and chlorine in the correct stoichiometric ratio.[14]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For a precise quantitative determination of the terbium content, ICP-OES can be employed.[14]

Visualizations

Experimental Workflow for Synthesis and Characterization of TbCl₃

Caption: Workflow for the synthesis and characterization of terbium(III) chloride.

Application of TbCl₃ as a Luminescent Probe

Terbium(III) ions can substitute for calcium(II) ions in biological systems due to their similar ionic radii. This property, combined with the luminescence of Tb³⁺, makes terbium(III) chloride a powerful tool for studying calcium-binding proteins.[1][16][17][18][19]

Caption: Use of Tb³⁺ as a luminescent probe for Ca²⁺-binding sites in proteins.

Conclusion

Terbium(III) chloride, in both its anhydrous and hydrated forms, possesses a unique set of physical and chemical properties that make it a valuable compound in research and development. Its prominent luminescence has been particularly instrumental in advancing our understanding of biological systems. The experimental protocols and characterization methods detailed in this guide provide a solid foundation for researchers working with this versatile lanthanide compound. As research in materials science and biotechnology continues to evolve, the applications of terbium(III) chloride are poised to expand further.

References

- 1. Lanthanide probes in biological systems: the calcium binding site of pancreatic elastase as studied by terbium luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. Terbium(III)chloride hexahydrate | Terbium(III) Chloride Hexahydrate | Cl3Tb6H2O - Ereztech [ereztech.com]

- 4. Terbium (III) chloride | Terbium(III) chloride | TbCl3 - Ereztech [ereztech.com]

- 5. Terbium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. X-RAY POWDER DIFFRACTION STUDY OF THE CHLORIDE-BROMIDE SYSTEMS OF TRIVALENT GADOLINIUM, TERBIUM, AND YTTERBIUM. - Lookchem [lookchem.com]

- 7. mt.com [mt.com]

- 8. LabXchange [labxchange.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Page loading... [guidechem.com]

- 11. filab.fr [filab.fr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Terbium simulates the action of calcium on electrophysiological activity in the isolated fish retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Terbium as luminescent probe of calmodulin calcium-binding sites; domains I and II contain the high-affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Terbium (III) emission as a probe of calcium(II) binding sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Terbium Chloride: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical and physical properties of terbium chloride, along with detailed experimental protocols for its synthesis, analysis, and application in various research fields, particularly for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is an inorganic compound that exists in both anhydrous (TbCl₃) and hydrated forms, with the hexahydrate (TbCl₃·6H₂O) being the most common.[1] These compounds are notable for their role as precursors in the synthesis of various terbium-containing materials, particularly phosphors and other luminescent materials.

Physicochemical Data

The key quantitative data for anhydrous and hexahydrated this compound are summarized in the table below for easy comparison.

| Property | Terbium (III) Chloride (Anhydrous) | Terbium (III) Chloride Hexahydrate |

| Chemical Formula | TbCl₃[1] | TbCl₃·6H₂O |

| Molecular Weight | 265.28 g/mol [1] | 373.38 g/mol |

| Appearance | White powder | White crystalline powder or chunks |

| Melting Point | 588 °C | Decomposes upon heating |

| Solubility | Soluble in water | Readily soluble in water and alcohol |

Experimental Protocols

This section details methodologies for the synthesis of this compound and its application in the preparation of luminescent nanoparticles.

Synthesis of Terbium (III) Chloride Hexahydrate

A common laboratory-scale synthesis of terbium (III) chloride hexahydrate involves the reaction of terbium (III) oxide with hydrochloric acid.[1]

Materials:

-

Terbium (III) oxide (Tb₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Stir plate and stir bar

-

Beaker

-

Evaporating dish

-

Heating mantle

Procedure:

-

Carefully add a stoichiometric amount of terbium (III) oxide to a beaker containing a stirred solution of hydrochloric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment. The chemical equation for this reaction is: Tb₂O₃ + 6HCl → 2TbCl₃ + 3H₂O.[1]

-

Continue stirring the mixture until all the terbium oxide has dissolved, resulting in a clear or slightly yellow solution. Gentle heating may be applied to facilitate dissolution.

-

Transfer the resulting this compound solution to an evaporating dish.

-

Gently heat the solution to evaporate the excess water and concentrate the this compound solution.

-

Allow the concentrated solution to cool slowly at room temperature. Terbium (III) chloride hexahydrate crystals will precipitate out of the solution.

-

Isolate the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Purity Analysis by Complexometric Titration

The purity of the synthesized this compound can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA). This method relies on the formation of a stable complex between the terbium ions (Tb³⁺) and EDTA.

Materials:

-

Synthesized this compound

-

Standardized EDTA solution

-

Xylenol orange indicator

-

Hexamethylenetetramine buffer (pH ~6)

-

Burette, beaker, and other standard titration equipment

Procedure:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in distilled water.

-

Add the hexamethylenetetramine buffer to maintain the pH of the solution around 6.

-

Add a few drops of the xylenol orange indicator. The solution will turn a reddish-purple color in the presence of free terbium ions.

-

Titrate the solution with the standardized EDTA solution. The EDTA will complex with the free terbium ions.

-

The endpoint of the titration is reached when the solution turns a lemon-yellow color, indicating that all the terbium ions have been complexed by the EDTA.

-

The concentration of terbium in the sample can be calculated from the volume of EDTA solution used.

Applications in Research and Development

This compound is a versatile precursor for the synthesis of advanced materials with applications in bioimaging and drug delivery. Its unique luminescent properties make it particularly valuable in these fields.

Synthesis of Terbium-Doped Nanoparticles for Bioimaging

Terbium-doped nanoparticles are increasingly being explored as fluorescent probes for cellular imaging due to their sharp emission peaks, long luminescence lifetimes, and low cytotoxicity.

The following diagram illustrates a general workflow for the synthesis of terbium-doped silica nanoparticles.

Caption: Workflow for the synthesis of terbium-doped silica nanoparticles.

Terbium-Based Luminescence Assay

The luminescent properties of terbium can be exploited to develop sensitive assays for various biological molecules and enzymatic activities. For instance, the fluorescence of a terbium complex can be modulated by the presence of an analyte, providing a "turn-on" or "turn-off" signal.

The diagram below outlines the principle of a terbium-based luminescence assay for detecting a specific analyte.

Caption: Principle of a terbium-based "turn-on" luminescence assay.

References

A Comprehensive Technical Guide to the Hazards and Safety Precautions for Handling Terbium Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and requisite safety protocols for all laboratory reagents is paramount. This in-depth technical guide addresses the safe handling of terbium chloride, a lanthanide salt with increasing applications in modern technologies. This document outlines the potential hazards, recommended safety precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. It is crucial to understand the specific hazards to implement appropriate safety measures.

Hazard Statements:

-

H335: May cause respiratory irritation.[3]

Pictogram:

-

GHS07: Exclamation mark[5]

The material is irritating to the skin, eyes, and mucous membranes.[6] Long-term exposure effects have not been thoroughly investigated, and as a matter of good laboratory practice, all exposure should be minimized.[3][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Appearance | White powder/solid | [1][6] |

| Molecular Formula | TbCl₃ | [6] |

| Molecular Weight | 265.28 g/mol (anhydrous) / 373.38 g/mol (hexahydrate) | [2][5] |

| Melting Point | 558 °C / 1036.4 °F | [5][6] |

| Boiling Point | 180-200 °C (in HCl gas atmosphere) | [5][6] |

| Specific Gravity | 4.35 g/cm³ | [1][6] |

| Solubility | Soluble in water | [6] |

| Odor | Odorless | [1] |

Toxicological Information

The toxicological data for this compound is limited, but available studies indicate potential for harm. The primary concerns are acute toxicity upon ingestion and irritation to the skin and eyes.

| Parameter | Value | Species | Route | Source |

| LD50 | 5100 mg/kg | Mouse | Oral | [2][3] |

A study on the pulmonary toxicity of systemic this compound in mice revealed that intravenous administration of 200 µmol/kg of this compound led to increased pulmonary weight, lipid peroxidation, and protein content, alongside a decrease in pulmonary glutathione content.[8] Furthermore, the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) were all decreased at this higher dose, suggesting that pulmonary lipid peroxidation may be an early and sensitive consequence of terbium exposure.[8]

Experimental Protocols

Pulmonary Toxicity Assessment in Mice (Summarized Methodology)

The following is a summarized methodology based on the available abstract for the investigation of pulmonary toxicity of systemic this compound in mice[8]:

-

Animal Model: Male ICR mice.

-

Test Substance: this compound (TbCl₃) dissolved in a suitable vehicle.

-

Dosing: Single intravenous (IV) injection of either 20 or 200 µmol Tb/kg.

-

Time Points: Animals were euthanized at 3, 6, 12, 24, 48, or 72 hours post-injection.

-

Endpoint Analysis:

-

Gross Pathology: Pulmonary weight was measured.

-

Oxidative Stress Markers:

-

Lipid peroxidation in lung tissue was assessed.

-

Pulmonary glutathione (GSH) content was quantified.

-

Activities of antioxidant enzymes (superoxide dismutase, catalase, and glutathione peroxidase) were measured.

-

-

Biochemical Markers:

-

Total protein content in the lungs was determined.

-

Pulmonary gamma-glutamyl transpeptidase (γ-GTP) and alkaline phosphatase (ALP) activities were measured.

-

-

Elemental Analysis: Concentrations of terbium (Tb), calcium (Ca), and phosphorus (P) in the lung tissue were quantified.

-

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize the risk of exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][6]

-

Local exhaust ventilation should be used to maintain exposure at low levels.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[1]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Source |

| Eye/Face Protection | ANSI-approved safety goggles or safety glasses with side-shields. | [6] |

| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat or apron. Flame and chemical resistant coveralls may also be necessary. | [1][6] |

| Respiratory Protection | For ordinary use, a NIOSH/MSHA-approved dust mask is recommended. For emergency situations, a self-contained breathing apparatus (SCBA) should be used. | [1][6] |

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.[3]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[6]

-

Avoid formation of dust and aerosols.[2]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents and acids.[1]

Emergency and First Aid Procedures

In the event of an exposure to this compound, immediate and appropriate first aid measures must be taken. The following flowchart outlines the recommended emergency response.

Detailed First Aid Measures:

-

Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Remove any contaminated clothing. Immediately flush the affected skin with large volumes of water and soap for at least 15 minutes.[1][6] If skin irritation occurs and persists, seek medical attention.[1][3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[3][6] Remove contact lenses if present and easy to do so.[1] If eye irritation persists, seek medical advice.[1][3]

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[1]

Spill and Disposal Procedures

Spill Cleanup:

In the event of a spill, wear full protective clothing and respiratory protection.[6] Eliminate all sources of ignition.[6] For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep up, shovel, or vacuum the material and place it into a suitable, closed container for disposal.[2] The spill area should then be washed down with large amounts of water, preventing runoff into drains.[3]

Waste Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][7] Do not mix with other waste.[7] Uncleaned containers should be handled as the product itself.[7]

Reactivity and Stability

-

Stability: this compound is stable under normal conditions.[1]

-

Conditions to Avoid: Avoid thermal decomposition, as it may emit toxic fumes.[6] Also, avoid exposure to moisture as the material is hygroscopic.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids or acid fumes.[1][6]

-

Hazardous Decomposition Products: When heated to decomposition, it may produce toxic fumes, including hydrogen chloride gas and terbium oxides.

-

Hazardous Polymerization: Will not occur.[6]

This guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to the recommended safety protocols to ensure a safe working environment. This document should be used as a supplement to, and not a replacement for, institutional safety policies and professional judgment.

References

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Terbium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. This compound, Anhydrous - ESPI Metals [espimetals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Pulmonary toxicity of systemic this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prochemonline.com [prochemonline.com]

- 10. fishersci.com [fishersci.com]

Terbium (III) Chloride (CAS No. 10042-88-3): A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental use of Terbium (III) Chloride.

Terbium (III) chloride (TbCl₃) is a water-soluble, white crystalline solid that exists in both anhydrous and, more commonly, hexahydrate forms. As a member of the lanthanide series, terbium and its compounds possess unique luminescent and magnetic properties that have led to their application in a diverse range of high-technology fields. For researchers, particularly in the life sciences and drug development, the trivalent terbium ion (Tb³⁺) serves as a powerful luminescent probe, often utilized in fluorescence spectroscopy and immunoassays due to its characteristic sharp green emission, long fluorescence lifetime, and large Stokes shift.

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, key applications, and detailed experimental protocols involving terbium (III) chloride.

Core Properties and Data

Terbium (III) chloride is commercially available in varying purities, typically as a white or off-white powder.[1][2] It is crucial to distinguish between the anhydrous (TbCl₃) and hexahydrate (TbCl₃·6H₂O) forms, as their physical properties differ significantly.

Physicochemical Data

The quantitative properties of both anhydrous and hexahydrated terbium (III) chloride are summarized below for easy comparison.

| Property | Anhydrous Terbium (III) Chloride (TbCl₃) | Hexahydrated Terbium (III) Chloride (TbCl₃·6H₂O) |

| CAS Number | 10042-88-3 | 13798-24-8 |

| Molecular Formula | TbCl₃ | TbCl₃·6H₂O |

| Molecular Weight | 265.28 g/mol [2] | 373.38 g/mol |

| Appearance | White, hygroscopic powder[2] | White crystalline powder or chunks |

| Density | 4.35 g/cm³[2] | Not specified |

| Melting Point | 588 °C[2] | Decomposes |

| Boiling Point | 180-200 °C (in HCl gas atmosphere)[2] | Not applicable |

| Solubility | Soluble in water | Soluble in water |

| Crystal Structure | Orthorhombic[2] | Not specified |

Luminescence and Magnetic Properties

The utility of terbium (III) chloride in research is dominated by the luminescent characteristics of the Tb³⁺ ion.

| Property | Value |

| Primary Emission Peak | ~545 nm (Green) |

| Fluorescence Lifetime | Millisecond range (e.g., ~1.5 ms for nanoparticle conjugates)[3] |

| Magnetic Ordering | Non-magnetic[4] |

| Total Magnetization | 0.00 µB/f.u.[4] |

Synthesis and Preparation

Terbium (III) chloride hexahydrate can be synthesized by reacting terbium (III) oxide with hydrochloric acid.[2]

Reaction: Tb₂O₃ + 6 HCl → 2 TbCl₃ + 3 H₂O[2]

The anhydrous form can be obtained through various methods, including the reaction of terbium oxide with ammonium chloride or the dehydration of the hexahydrate using thionyl chloride.

Applications in Research and Drug Development

The unique properties of the Tb³⁺ ion make terbium (III) chloride a valuable tool in several research domains.

-

Time-Resolved Fluorescence (TRF) Assays: The long fluorescence lifetime of Tb³⁺ allows for time-gated detection, which significantly reduces background noise from short-lived autofluorescence, leading to highly sensitive assays.[5] This is particularly valuable in immunoassays (TR-FIA).

-

Biological Probes: Tb³⁺ has an ionic radius similar to Ca²⁺, allowing it to act as a substitute probe in studies of calcium-binding proteins and channels.[6][7] Changes in the luminescence of Tb³⁺ upon binding to proteins can provide insights into metal-binding sites and conformational changes.[6]

-

Luminescent Labeling: Terbium chelates can be conjugated to antibodies, peptides, or other biomolecules for use in fluorescence microscopy and FRET (Förster Resonance Energy Transfer) studies.

-

Precursor for Nanoparticles: Terbium (III) chloride is a common precursor for the synthesis of terbium-doped nanoparticles and metal-organic frameworks (MOFs) used in bioimaging and sensing applications.[3]

Experimental Protocols & Workflows

Time-Resolved Fluoroimmunoassay (TR-FIA) for Analyte Quantification

This protocol describes a general workflow for a sandwich TR-FIA using a terbium-chelate-labeled antibody.

Methodology:

-

Plate Coating: Coat a microtiter plate with a capture antibody specific to the analyte of interest. Incubate and then wash to remove unbound antibody.

-

Blocking: Block the remaining protein-binding sites on the plate using a suitable blocking buffer (e.g., BSA solution).

-

Sample Incubation: Add the sample containing the analyte to the wells. Incubate to allow the analyte to bind to the capture antibody. Wash the wells.

-

Detection Antibody Incubation: Add a detection antibody that is conjugated to a terbium chelate. This antibody will bind to a different epitope on the captured analyte. Incubate and then wash thoroughly.

-

Signal Measurement: Read the plate in a time-resolved fluorometer. The instrument will excite the sample (typically in the UV range) and, after a short delay to allow background fluorescence to decay, measure the long-lived emission from the terbium chelate (around 545 nm).

-

Data Analysis: The intensity of the time-resolved fluorescence signal is proportional to the amount of analyte in the sample.

Probing Calcium-Binding Proteins

Terbium (III) chloride can be used to study Ca²⁺ binding sites in proteins like troponin C, a key component in muscle contraction.[6]

Methodology:

-

Protein Preparation: Purify the calcium-binding protein of interest (e.g., troponin C).

-

Buffer Preparation: Prepare a suitable buffer (e.g., Tris-HCl) and render it calcium-free using a chelating resin if necessary.

-

Titration: Titrate a solution of the protein with small aliquots of a standardized Terbium (III) chloride solution.

-

Fluorescence Measurement: After each addition of TbCl₃, measure the fluorescence emission spectrum of the solution. Excite the tryptophan residues of the protein (around 280-295 nm) and monitor the sensitized emission from terbium at its characteristic wavelengths (e.g., 545 nm).

-

Data Analysis: The increase in terbium fluorescence indicates energy transfer from the protein's tryptophan residues to the bound Tb³⁺ ions. This data can be used to determine binding affinity and stoichiometry.

Safety and Handling

Terbium (III) chloride is an irritant to the skin, eyes, and mucous membranes.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn when handling the compound.[8][9] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[8] In case of accidental contact, flush the affected area with copious amounts of water.[9]

Toxicological Data

| Test | Result | Species |

| LD50 Oral | 5,100 mg/kg (hexahydrate)[9] | Mouse |

| LD50 Intraperitoneal | 550 mg/kg[10] | Mouse |

It is important to note that while terbium compounds are generally considered to have low acute toxicity, the long-term effects are not fully investigated. Standard safe laboratory practices should be strictly followed.

Conclusion

Terbium (III) chloride is a versatile and powerful tool for researchers in the biological and chemical sciences. Its exceptional luminescent properties, particularly its long fluorescence lifetime, make it an ideal label for high-sensitivity, time-resolved fluorescence assays. Furthermore, its ability to act as a surrogate for calcium ions opens up avenues for probing the structure and function of a wide range of biological systems. By understanding its core properties and employing the appropriate experimental protocols, scientists can leverage terbium (III) chloride to advance their research in drug discovery, diagnostics, and fundamental biology.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Terbium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Sensitized luminescent terbium nanoparticles: preparation and time-resolved fluorescence assay for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Enzymatically amplified time-resolved fluorescence immunoassay with terbium chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Terbium binding to troponin C: binding stoichiometry and structural changes induced in the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct mechanism of Tb3+ and Eu3+ binding to NCS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terbium Chloride, Anhydrous - ESPI Metals [espimetals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. prochemonline.com [prochemonline.com]

Methodological & Application

Application Notes and Protocols: Terbium Chloride as a Fluorescent Probe for DNA Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium (III) chloride (TbCl₃) has emerged as a valuable tool in molecular biology and drug development, serving as a sensitive fluorescent probe for the analysis of DNA. The unique luminescent properties of lanthanide ions, such as terbium, offer distinct advantages over traditional organic fluorophores, including a large Stokes shift, long fluorescence lifetime, and characteristic narrow-line emission spectra. When Tb³⁺ ions bind to DNA, a significant enhancement of their fluorescence is observed, a phenomenon that can be harnessed for the quantitative and qualitative analysis of nucleic acids.

This document provides detailed application notes and experimental protocols for utilizing terbium chloride as a fluorescent probe for DNA analysis. It is intended to guide researchers in establishing and performing these assays in their own laboratories.

Principle of Detection

The fluorescence of free terbium ions in aqueous solution is typically weak. However, upon interaction with DNA, an energy transfer process occurs from the excited states of the DNA bases (acting as antennae) to the terbium ion. This energy transfer sensitizes the terbium ion, leading to a dramatic increase in its fluorescence intensity. The primary mechanism involves the binding of Tb³⁺ to the phosphate groups on the DNA backbone[1]. The extent of fluorescence enhancement is influenced by several factors, including the DNA concentration, the presence of specific bases (notably guanine), the conformation of the DNA (single-stranded DNA generally produces a stronger signal), pH, and ionic strength of the solution[1][2]. The optimal pH for the formation of the DNA-terbium complex is between 5.5 and 5.6[1].

Signaling Pathway

Caption: Energy transfer mechanism from DNA bases to Terbium(III) ion leading to enhanced fluorescence.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for DNA analysis using terbium-based fluorescent probes.

| Parameter | Value | DNA Type | Conditions | Reference |

| Binding Stoichiometry | 1 Tb³⁺ per phosphate group | Calf Thymus DNA | pH 5.5-5.6 | [1] |